molecular formula C15H18N4O3S B2643545 N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide CAS No. 1428362-72-4

N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide

Cat. No.: B2643545
CAS No.: 1428362-72-4
M. Wt: 334.39
InChI Key: SVNOKCGDDKTVNH-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide is a complex organic compound that features a cyclopropyl group, an imidazole ring, and a sulfonamide group

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(4-(1H-imidazole-4-sulfonamido)phenyl)acetamide: Lacks the methyl group on the imidazole ring.

    N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-carboxamido)phenyl)acetamide: Contains a carboxamide group instead of a sulfonamide group.

Uniqueness

N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide is unique due to the presence of both the cyclopropyl group and the sulfonamide group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-cyclopropyl-2-[4-[(1-methylimidazol-4-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-19-9-15(16-10-19)23(21,22)18-13-4-2-11(3-5-13)8-14(20)17-12-6-7-12/h2-5,9-10,12,18H,6-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNOKCGDDKTVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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